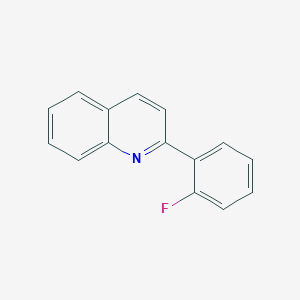

2-(2-Fluorophenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMOPHCBXQTALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469596 | |

| Record name | 2-(2-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-41-1 | |

| Record name | 2-(2-Fluorophenyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Fluorophenyl Quinoline and Derivatives

Classical and Contemporary Synthetic Approaches to the Quinoline (B57606) Core Structure

The construction of the fundamental quinoline ring system has been a subject of extensive study for over a century. Several classical methods, named after their discoverers, remain relevant and have been adapted for the synthesis of a wide array of substituted quinolines, including 2-aryl derivatives.

Friedländer Condensation and its Variants

The Friedländer synthesis is a widely recognized and versatile method for preparing quinolines. researchgate.netnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgwikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. organic-chemistry.orgjk-sci.com

The general mechanism of the Friedländer synthesis is well-understood, though the exact pathway can vary depending on the reaction conditions. cdnsciencepub.com One proposed mechanism involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. cdnsciencepub.com Another possibility is the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation. cdnsciencepub.com

Numerous catalysts have been developed to improve the efficiency and selectivity of the Friedländer reaction. These include Brønsted acids like p-toluenesulfonic acid and hydrochloric acid, as well as Lewis acids such as indium(III) triflate, which has been shown to be highly effective. arabjchem.orgrsc.org Nanomaterials like Montmorillonite K-10 and zeolites have also been employed as heterogeneous catalysts, offering advantages such as milder reaction conditions and easier product purification. researchgate.netarabjchem.org

For the specific synthesis of 2-(2-Fluorophenyl)quinoline, the Friedländer approach would involve the reaction of 2-aminobenzaldehyde (B1207257) or a derivative with 2'-fluoroacetophenone. The choice of catalyst and reaction conditions would be crucial to ensure good yields and regioselectivity.

Table 1: Catalysts and Conditions for Friedländer Quinoline Synthesis

| Catalyst Type | Specific Examples | Typical Conditions | Reference(s) |

| Brønsted Acids | p-Toluenesulfonic acid, Hydrochloric acid, Sulfuric acid | Reflux in solvents like ethanol (B145695) or toluene | jk-sci.comarabjchem.org |

| Lewis Acids | Indium(III) triflate (In(OTf)₃), Zinc triflate, Copper triflate | Often solvent-free or in various organic solvents | researchgate.netrsc.org |

| Heterogeneous Catalysts | Montmorillonite K-10, Zeolites, Nano-crystalline sulfated zirconia | Ethanol at moderate temperatures | researchgate.netarabjchem.org |

| Iodine | Molecular iodine | Solvent-free or in organic solvents | researchgate.net |

| Ionic Liquids | 1-methylimidazolium trifluoroacetate | Solvent-free or as the reaction medium | rsc.org |

Skraup Synthesis and Related Methods

The Skraup synthesis, first reported in 1880, is one of the oldest methods for preparing quinolines. numberanalytics.comwikipedia.org The classic Skraup reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is notoriously vigorous and often requires careful temperature control. wikipedia.orgnih.gov A key intermediate in this process is acrolein, formed from the dehydration of glycerol. nih.govscispace.com

A significant modification of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offering a more versatile route to substituted quinolines. wikipedia.orgsynarchive.comslideshare.net This reaction is typically catalyzed by acids. synarchive.com The regiochemistry of the Doebner-von Miller reaction generally leads to 2-substituted quinolines when 3-substituted α,β-unsaturated carbonyl compounds are used with anilines. researchgate.net

While the direct application of the Skraup or Doebner-von Miller synthesis to produce this compound is not straightforward, these methods are fundamental to quinoline chemistry and have been adapted to produce a wide range of derivatives. nih.gov

Combes Quinoline Synthesis

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. iipseries.orgwikipedia.orgwikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration. wikipedia.orgslideshare.net Concentrated sulfuric acid is a common catalyst for this transformation. wikipedia.org

The regioselectivity of the Combes synthesis can be influenced by steric and electronic factors of the substituents on both the aniline and the β-diketone. wikipedia.org This method is particularly useful for preparing quinolines with specific substitution patterns in the heterocyclic ring. wikipedia.orgwikiwand.com For the synthesis of a this compound derivative using this method, an appropriately substituted β-diketone would be required.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinolines.

One such example is the tandem Friedländer annulation-Knoevenagel condensation, which allows for the one-pot synthesis of polyfunctionalized quinolines. For instance, the reaction of 2-aminobenzophenones, β-keto esters, and benzaldehydes in the presence of a Lewis acid can yield 2-styrylquinolines. rsc.org Adapting such a strategy could potentially lead to the synthesis of this compound derivatives by using 2-fluorobenzaldehyde (B47322) as one of the components.

Metal-Catalyzed Coupling Reactions and Annulations

Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon bonds and have been extensively applied to the synthesis of 2-arylquinolines.

Palladium-Catalyzed Reactions

Palladium catalysis has proven to be particularly effective for the synthesis of this compound and its analogues. These reactions typically involve the coupling of a pre-functionalized quinoline with a fluorophenyl-containing reagent or vice versa.

One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of a haloquinoline, such as 2-chloroquinoline, with an arylboronic acid, in this case, 2-fluorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov Microwave irradiation has been shown to significantly accelerate this transformation.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| 2-Chloroquinoline | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/water (4:1) | 80°C, 24 hours | 72% | |

| 2-Chloroquinoline | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/water (4:1) | 150°C, 30 minutes (Microwave) | 85% | |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/water (3:1) | Reflux, 18 hours | Good to excellent | nih.gov |

Another powerful palladium-catalyzed method is direct C-H arylation . This approach avoids the pre-functionalization of the quinoline ring with a halogen. Instead, it directly couples a C-H bond of the quinoline with an aryl halide. For the synthesis of this compound, this would involve the reaction of quinoline itself with an activated 2-fluorophenyl halide, such as 2-fluoroiodobenzene. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and an oxidant.

Direct C-H functionalization of quinoline N-oxides with arylboronic acids, mediated by systems like KMnO₄, also provides an efficient route to 2-arylquinoline N-oxides, which can be subsequently reduced to the corresponding 2-arylquinolines. rhhz.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of quinolines. One such method is the intermolecular decarboxylative cascade cyclization of arylaldehydes, anilines, and acrylic acid. colab.wsorganic-chemistry.orgresearchgate.net This one-pot, three-component reaction proceeds under aerobic conditions and demonstrates good functional group tolerance and high yields. colab.wsorganic-chemistry.org

Another approach involves a copper-mediated tandem reaction starting from ortho-bromobenzaldehyde and active methylene (B1212753) nitriles. rsc.org This process includes a Knoevenagel condensation followed by a copper-catalyzed reductive amination and intramolecular cyclization to yield substituted quinolines. rsc.org Copper catalysts, such as CuI, have also been employed in the cyclization of 2-alkynylanilines to produce 2-haloalkoxy-3-substituted quinolines. bohrium.com

Nickel-Catalyzed Reactions

Nickel catalysis provides another avenue for the synthesis of quinolines, often through dehydrogenative coupling reactions. A convenient and environmentally friendly nickel-catalyzed synthesis of quinolines can be achieved from 2-aminobenzyl alcohol and 1-phenylethanol (B42297). organic-chemistry.org This method operates at mild temperatures and utilizes a molecularly defined, phosphine-free catalyst that can be regenerated under aerobic conditions. acs.org

The Friedländer synthesis, a classical method for quinoline synthesis, can also be catalyzed by nickel. nih.gov For example, a nickel-catalyzed Friedländer coupling of 2'-aminochalcones with 1,3-dicarbonyl compounds or cyclic ketones has been reported for the construction of functionalized 4-styrylquinolines. researchgate.net

Rhodium-Catalyzed Reactions

Rhodium catalysts have been employed in elegant strategies for quinoline synthesis. One notable method is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines. acs.orgnih.govnih.govacs.org This reaction proceeds under mild conditions and exhibits broad functional group tolerance, leading to 2-aminophenyl enones which can then cyclize to form substituted quinolines in high yields. acs.orgnih.gov This methodology can be extended to a three-component assembly of quinolines through a tandem hydroacylation/C-S functionalization process. acs.org

Iron-Catalyzed Cross-Coupling Reactions

Iron, as an earth-abundant and non-toxic metal, has emerged as a cost-effective and environmentally benign catalyst for various organic transformations, including the synthesis of quinoline derivatives. chemistryviews.org Iron-catalyzed reactions often proceed under mild conditions and exhibit broad substrate scope. chemistryviews.orgresearchgate.net

One prominent strategy is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.orgresearchgate.net This method allows for the synthesis of 2,4-disubstituted quinolines using inexpensive iron(III) chloride (FeCl₃) as the catalyst and oxygen as the oxidant, generating no hazardous byproducts. chemistryviews.org The reaction is believed to proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org While a specific example for this compound is not detailed, the reaction of benzaldehyde, aniline, and 2-fluorostyrene (B1345600) would be a direct approach to a closely related structure. The versatility of this method is showcased by the variety of substituted anilines, aldehydes, and styrenes that can be employed. researchgate.net

Another iron-catalyzed approach involves the reaction of anilines, aldehydes, and nitroalkanes. dntb.gov.ua This cascade reaction, catalyzed by iron(III) chloride, provides a library of substituted quinolines. Furthermore, the Friedländer annulation, a classical method for quinoline synthesis, can be effectively catalyzed by iron. This involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. researchgate.net For instance, the reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) can be promoted by an acid catalyst like HCl in water to produce quinoline derivatives. researchgate.net Iron catalysts have been shown to be effective in similar annulation reactions. researchgate.net

A mechanochemical approach using FeCl₃ has also been reported for the diastereoselective synthesis of cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines, which are precursors to the corresponding quinolines. researchgate.net

| Reactants | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

| Aniline, Benzaldehyde, Styrene | FeCl₃ (20) | ClCH₂CH₂Cl | O₂ (1 atm), 100 °C, 24 h | 2,4-Diphenylquinoline | 94 | researchgate.net |

| 4-Methylaniline, Benzaldehyde, Styrene | FeCl₃ (20) | ClCH₂CH₂Cl | O₂ (1 atm), 100 °C, 24 h | 6-Methyl-2,4-diphenylquinoline | 87 | researchgate.net |

| Aniline, 4-Chlorobenzaldehyde, Styrene | FeCl₃ (20) | ClCH₂CH₂Cl | O₂ (1 atm), 100 °C, 24 h | 2-(4-Chlorophenyl)-4-phenylquinoline | 89 | researchgate.net |

| Aniline, Benzaldehyde, 4-Methylstyrene | FeCl₃ (20) | ClCH₂CH₂Cl | O₂ (1 atm), 100 °C, 24 h | 4-(p-Tolyl)-2-phenylquinoline | 91 | researchgate.net |

| Aniline, Ethyl acetoacetate, 2-Aminobenzophenone (Friedländer type) | In(OTf)₃ (5) | Solvent-free | 100 °C, 5 h | 2-Stearyl quinoline derivative | 70-84 | tandfonline.com |

Manganese-Catalyzed Hydrogenation

Manganese-catalyzed reactions have gained significant traction for the synthesis of N-heterocycles due to manganese being an earth-abundant, inexpensive, and low-toxicity metal. nih.govbeilstein-journals.org In the context of quinoline synthesis, the term "hydrogenation" can be misleading. The relevant processes are typically acceptorless dehydrogenative coupling (ADC) or borrowing hydrogen (BH) reactions, which construct the quinoline ring system rather than reducing it. acs.orgnih.gov

A key strategy involves the condensation of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by well-defined manganese pincer complexes, such as Mn(I)-PNP or Mn(I)-PN³ systems. nih.govacs.orgacs.org These reactions proceed with high atom economy, releasing only hydrogen and water as byproducts. nih.govresearchgate.net For instance, the reaction between 2-aminobenzyl alcohol and 1-phenylethanol can be selectively tuned to produce either 2-phenylquinoline (B181262) or 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) by modifying the base and reaction temperature. acs.orgnih.gov Using KOtBu as the base at 140 °C selectively yields the quinoline. acs.orgnih.gov This methodology offers a direct route to 2-arylquinolines from readily available starting materials.

The scope of this manganese-catalyzed dehydrogenative coupling is broad, accommodating various substituted 2-aminobenzyl alcohols and a range of secondary alcohols, including aliphatic and other aryl alcohols. acs.orgacs.org Manganese(III)-porphyrin complexes have also been reported as effective catalysts for this transformation. beilstein-journals.org Additionally, active manganese dioxide (MnO₂) has been used to promote the synthesis of quinolines from 2-aminobenzyl alcohols and β-dicarbonyl compounds in water. sioc-journal.cn

| 2-Aminobenzyl Alcohol Derivative | Secondary Alcohol/Ketone | Catalyst (mol%) | Base (equiv.) | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³-pincer (2) | KOtBu (30) | DME, 140 °C | 2-Phenylquinoline | >95 (conv.) | acs.org |

| 2-Aminobenzyl alcohol | 1-(p-Tolyl)ethanol | Mn(III)-porphyrin (5) | KOH/KOtBu (2) | Mesitylene, reflux, 60 h | 2-(p-Tolyl)quinoline | 90 | beilstein-journals.org |

| 2-Aminobenzyl alcohol | 1-(p-Methoxyphenyl)ethanol | Mn(III)-porphyrin (5) | KOH/KOtBu (2) | Mesitylene, reflux, 60 h | 2-(p-Methoxyphenyl)quinoline | 93 | beilstein-journals.org |

| 2-Aminobenzyl alcohol | 1-(p-Fluorophenyl)ethanol | Mn(III)-porphyrin (5) | KOH/KOtBu (2) | Mesitylene, reflux, 60 h | 2-(p-Fluorophenyl)quinoline | 87 | beilstein-journals.org |

| 2-Amino-4-chlorobenzyl alcohol | 1-Phenylethanol | Mn(III)-porphyrin (5) | KOH/KOtBu (2) | Mesitylene, reflux, 60 h | 7-Chloro-2-phenylquinoline | 82 | beilstein-journals.org |

| 2-Aminobenzyl alcohol | Acetophenone (B1666503) | Mn(I)-bipyridine (0.5) | t-BuOK (0.2) | 85 °C, 24 h | 2-Phenylquinoline | - | researchgate.net |

Oxidative Dehydrogenation Processes

The aromatization of saturated or partially saturated N-heterocycles is a powerful and direct method for synthesizing heteroaromatic compounds like quinolines. This transformation often involves the corresponding 1,2,3,4-tetrahydroquinoline (B108954) precursor, which can be synthesized through various established routes.

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. Cobalt oxide-based catalysts have proven effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under relatively mild conditions. tandfonline.com Specifically, a catalyst comprising cobalt oxide supported on nitrogen-doped carbon (Co₃O₄-NGr/C) shows high activity. acs.org

The reaction typically uses molecular oxygen (from air) as the terminal oxidant, making it an environmentally friendly process. tandfonline.comacs.org The synthesis of 2-phenylquinoline from its tetrahydro-precursor proceeds in excellent yield (92%) using this catalytic system. acs.org The catalyst demonstrates compatibility with various functional groups on the 2-aryl substituent, although electron-withdrawing groups may require longer reaction times and higher catalyst loadings. acs.org

| Substrate (Tetrahydroquinoline) | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinoline | Co₃O₄-NGr/C (2.5) | MeOH | K₂CO₃ (1 eq), 1 atm O₂, 60 °C, 4 h | Quinoline | 90 | acs.org |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Co₃O₄-NGr/C (2.5) | MeOH | K₂CO₃ (1 eq), 1 atm O₂, 60 °C, 6 h | 2-Phenylquinoline | 92 | acs.org |

| 2-(p-CF₃-phenyl)-tetrahydroquinoline | Co₃O₄-NGr/C (2.5) | MeOH | K₂CO₃ (1 eq), 1 atm O₂, 60 °C, 10 h | 2-(4-(Trifluoromethyl)phenyl)quinoline | 85 | acs.org |

| 2-(p-SMe-phenyl)-tetrahydroquinoline | Co₃O₄-NGr/C (2.5) | MeOH | K₂CO₃ (1 eq), 1 atm O₂, 60 °C, 6 h | 2-(4-(Methylthio)phenyl)quinoline | 91 | acs.org |

Organocatalytic photocatalysis offers a metal-free alternative for organic transformations. A reusable phenalenyl-based photocatalyst has been developed for the bioinspired oxidative dehydrogenation of saturated N-heterocycles, including tetrahydroquinolines, using molecular oxygen as a green oxidant. chemistryviews.orgacs.org This method mimics enzymatic catalysis and proceeds under mild, photoinduced conditions. chemistryviews.org

The reaction is typically carried out in a mixed solvent system like acetonitrile (B52724) and water, irradiated with a visible light source (e.g., a 456 nm LED lamp) in the presence of air. acs.org This protocol has been successfully applied to synthesize a wide variety of N-heteroaromatics, such as quinoline, carbazole (B46965), and indole (B1671886) derivatives, in good to excellent yields. chemistryviews.orgacs.org The scalability and reusability of the photocatalyst make it a promising tool for sustainable chemical synthesis. chemistryviews.org

| Substrate | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

| N-Heterocycle | Phenalenyl (5) | MeCN:H₂O (1:1) | 456 nm light, air, 12 h | Quinoline | Good-Exc. | acs.org |

| N-Heterocycle | Phenalenyl | MeCN:H₂O | Visible light, O₂ | Carbazole | Good-Exc. | chemistryviews.org |

| N-Heterocycle | Phenalenyl | MeCN:H₂O | Visible light, O₂ | Indole | Good-Exc. | chemistryviews.org |

Titanium dioxide (TiO₂) is a non-toxic, stable, and inexpensive semiconductor that can act as a photocatalyst for various organic reactions. organic-chemistry.org Visible-light-mediated aerobic dehydrogenation of N-heterocycles using TiO₂ provides a simple and environmentally friendly route to quinolines and other related compounds. organic-chemistry.org The reaction utilizes molecular oxygen as the green oxidant and can be performed in both batch and continuous flow systems, the latter of which can improve reactivity and scalability.

In some systems, Rhodium nanoparticles are photodeposited onto TiO₂, which allows the selective dehydrogenation of N-heterocyclic amines under visible light at room temperature, with the concomitant generation of hydrogen gas. nih.gov The reaction is initiated by the formation of a visible-light-sensitive surface complex between the N-heterocycle and the TiO₂ catalyst. nih.gov This method has been successfully applied to a diverse range of substrates, including various substituted tetrahydroquinolines. nih.gov

| Substrate (N-Heterocycle) | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Tetrahydroquinolines | TiO₂ | Various | Visible light, O₂ (air) | Quinolines | Good | organic-chemistry.org |

| Indolines | TiO₂ | Various | Visible light, O₂ (air) | Indoles | Good | organic-chemistry.org |

| Tetrahydroquinolines | Rh/TiO₂ | 2-Propanol | Visible light (453 nm), RT | Quinolines | Good-Exc. | nih.gov |

| Indolines | Rh/TiO₂ | 2-Propanol | Visible light (453 nm), RT | Indoles | Good-Exc. | nih.gov |

A modular catalyst system based on o-quinones has been developed for the efficient oxidative dehydrogenation of tetrahydroquinolines to quinolines under ambient conditions. researchgate.netchemrevlett.com A particularly effective system employs an octahedral ruthenium complex, [Ru(phd)₃]²⁺ (where phd is 1,10-phenanthroline-5,6-dione), as the catalyst. researchgate.netchemrevlett.com The activity of this catalyst is significantly enhanced by the use of a Co(salophen) co-catalyst, which facilitates the aerobic oxidation of the reduced hydroquinone (B1673460) form of the catalyst, allowing the reaction to proceed efficiently at room temperature using ambient air as the oxidant. researchgate.netorganic-chemistry.org

This method shows high functional group tolerance and has been used to prepare a number of medicinally relevant quinolines. researchgate.netorganic-chemistry.org For instance, 2-phenylquinoline was obtained in 87% yield, and importantly, 4-(p-fluorophenyl)-7-methylquinoline, an intermediate for a 5-lipoxygenase inhibitor, was synthesized in 65% yield. researchgate.net The use of methanol (B129727) as a solvent can further improve yields for certain 2-substituted derivatives. researchgate.netchemrevlett.com

| Substrate (Tetrahydroquinoline) | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinoline | Ru(phd)₃₂ (2.5) | Co(salophen) (5.0) | MeCN | Air, RT, 24 h | Quinoline | 93 | researchgate.netchemrevlett.com |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Ru(phd)₃₂ (2.5) | Co(salophen) (5.0) | MeOH | Air, RT, 24 h | 2-Phenylquinoline | 87 | researchgate.net |

| 4-(p-Fluorophenyl)-7-methyl-tetrahydroquinoline | Ru(phd)₃₂ (2.5) | Co(salophen) (5.0) | MeCN | Air, RT, 24 h | 4-(p-Fluorophenyl)-7-methylquinoline | 65 | researchgate.net |

| 2-Butyl-1,2,3,4-tetrahydroquinoline | Ru(phd)₃₂ (2.5) | Co(salophen) (5.0) | MeOH | Air, RT, 24 h | 2-Butylquinoline | 82 | researchgate.net |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | Ru(phd)₃₂ (2.5) | Co(salophen) (5.0) | MeOH | Air, RT, 10 h | 2-Methylquinoline | 83 | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, such as waste reduction, use of less hazardous chemicals, and energy efficiency, are increasingly being integrated into the synthesis of pharmacologically relevant molecules like this compound. rsc.org These approaches aim to minimize the environmental footprint associated with traditional synthetic methods, which often rely on volatile organic solvents and hazardous reagents. rsc.org

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green alternative to conventional solution-based synthesis. rsc.orgdntb.gov.ua By reducing or eliminating the need for bulk solvents, mechanochemical methods can lead to higher efficiency, reduced waste, and sometimes novel reactivity. rsc.orgresearchgate.net

Recent studies have demonstrated a total mechanochemical synthesis for a key intermediate of the drug Pitavastatin (B1663618), 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, showcasing the industrial potential of these solvent-free methods. rsc.orgrsc.orgdntb.gov.ua This multi-step process, involving Suzuki-Miyaura coupling, Minisci C-H alkylation, and oxidative Heck coupling, highlights the versatility of mechanochemistry in constructing complex quinoline derivatives. rsc.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. Its adaptation to a mechanochemical, specifically an extrusive, process represents a significant advancement in green chemistry. In a notable study, the coupling of 4-bromoquinoline (B50189) with 4-fluorophenylboronic acid was successfully scaled up using a twin-screw extruder. rsc.org This continuous-flow process allows for efficient heat transfer and mixing, crucial for reaction efficiency. rsc.org

Researchers investigated both nickel and iron catalysts for this transformation. The nickel-catalyzed reaction showed optimal performance at lower temperatures (65-80°C), while the iron-based system required higher temperatures (80-90°C). rsc.org The use of earth-abundant iron is particularly advantageous from a green chemistry perspective. The extrusion process achieved high space-time yields (STY), with the nickel catalyst reaching an STY of 2.78 × 10³ kg per m³ per day. rsc.org This methodology, applicable to various halo-quinolines and phenylboronic acids, provides a scalable and sustainable route to phenylquinoline scaffolds.

| Catalyst System | Base | Temperature Profile (°C) | Screw Speed (rpm) | Space-Time Yield (STY) (kg m⁻³ day⁻¹) |

|---|---|---|---|---|

| NiCl₂(dppp) | K₃PO₄ | 65, 75, 80 | 18 | 2.78 x 10³ |

| FeCl₃ | K₂CO₃ | 80, 90, 80 | 18 | 2.13 x 10³ |

The Minisci reaction is a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles like quinoline. nih.gov Performing this reaction under mechanochemical conditions offers a solvent-free route to introduce alkyl groups onto the quinoline core. rsc.orgnih.gov A magnesium-mediated Minisci C-H alkylation has been developed, which avoids the need for transition-metal catalysts and inert gas protection. nih.gov

In the synthesis of a pitavastatin intermediate, a one-pot Minisci C-H alkylation was employed to introduce a cyclopropyl (B3062369) group onto the 4-(4-fluorophenyl)quinoline (B8240804) core. rsc.org This type of radical C-H functionalization is broadly applicable and can be used to synthesize a variety of alkylated quinolines. rsc.orgnih.gov The reaction is initiated by radical precursors, which then add to the protonated heteroaromatic ring. nih.gov The versatility of this mechanochemical approach has been demonstrated by its application to various drug-relevant molecules and natural products. rsc.orgrsc.org

The Heck reaction provides a method for C-C bond formation by coupling an organohalide with an alkene. The oxidative variant allows for the use of more readily available arylboron reagents. researchgate.net Similar to the Suzuki-Miyaura coupling, the oxidative Heck reaction has been successfully adapted to a solvent-free, continuous extrusion process. rsc.org

In the synthesis of the aforementioned quinoline derivative, the final C-C bond was formed via a mechanochemical oxidative Heck reaction. rsc.org The reaction conditions were optimized in a twin-screw extruder, utilizing Pd(OAc)₂ as the catalyst and Ag₂CO₃ as the oxidant. rsc.org This method avoids the use of bulk, toxic solvents and sophisticated ligands, which are often required in conventional Heck reactions. rsc.org The continuous flow process demonstrated a space-time yield of 1.32 × 10³ kg per m⁻³ per day, highlighting its potential for industrial-scale, environmentally friendly production. rsc.org

Liquid-assisted grinding (LAG) is a mechanochemical technique where a small quantity of liquid is added to a solid reaction mixture during milling. ucl.ac.uk This liquid phase can accelerate reaction rates, enhance product crystallinity, and in some cases, control reaction selectivity. ucl.ac.ukcardiff.ac.uk The choice of the liquid additive is crucial and can determine the reaction outcome. cardiff.ac.uk

The LAG methodology has been effectively used in the synthesis of various heterocyclic compounds. For instance, a multicomponent reaction to produce styryl linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones was achieved by grinding the reactants in the presence of a small amount of water. researchgate.net In the mechanochemical Suzuki-Miyaura coupling mentioned earlier, the addition of water as a liquid additive (LAGs) along with K₂CO₃ as the base resulted in a high yield of 80%. rsc.org This demonstrates that LAG can be a simple yet powerful tool to improve the efficiency of mechanochemical syntheses of quinoline derivatives. rsc.org

Solvent-Free and Aqueous Media Reactions

Moving away from traditional organic solvents is a primary goal of green chemistry. Solvent-free reactions and the use of water as a reaction medium are two of the most effective strategies to achieve this.

Solvent-free conditions have been developed for the synthesis of quinoline derivatives. One such method involves the reaction of substituted aldimines and styrenes heated at 110°C without any solvent or catalyst to produce compounds like 2-(4-Fluorophenyl)-4-phenylquinoline in high yield (85.9%). jocpr.com Another approach utilizes a Cp*Ir(III) complex to catalyze the synthesis of quinolines, including 2-(4-fluorophenyl) quinoline (85% yield), under solvent-free conditions. rsc.org Furthermore, iron(III) triflate has been used as a catalyst for the solvent-free, one-pot synthesis of indenoquinolinones. d-nb.info

Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to aqueous conditions. researchgate.net For example, FeCl₃·6H₂O has been employed as an inexpensive and readily available catalyst for the condensation of 2-aminoacetophenones with active methylene compounds in water, affording a range of substituted quinoline derivatives in good to excellent yields. tandfonline.com This protocol has been used to synthesize compounds such as 1-(6-chloro-4-(2-fluorophenyl)2-methylquinolin-3-yl)ethanone. tandfonline.com Similarly, cyanuric chloride has been used as a catalyst for Friedländer annulation in water. researchgate.net The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids has also been achieved through cyclocondensation reactions, which can subsequently be processed in aqueous potassium carbonate solution. scirp.org These examples underscore the potential of using water as a viable medium for the synthesis of this compound and related structures. researchgate.nettandfonline.comscirp.org

| Method | Catalyst/Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free | None, 110°C | 2-(4-Fluorophenyl)-4-phenylquinoline | 85.9% | jocpr.com |

| Solvent-Free | Cp*Ir(III) complex | 2-(4-fluorophenyl) quinoline | 85% | rsc.org |

| Aqueous Media | FeCl₃·6H₂O in water | 1-(2,4-dimethylquinolin-3-yl)ethanone | 97% | tandfonline.com |

| Aqueous Media | Cyanuric chloride in water | Polysubstituted Quinolines | Good-Excellent | researchgate.net |

Visible Light Mediated Photocatalysis

Visible-light-induced photocatalysis has emerged as a powerful and green methodology for the synthesis of complex organic molecules, including quinoline derivatives. ccspublishing.org.cnrsc.org This approach utilizes light energy to drive chemical reactions under mild conditions, often at room temperature, offering an alternative to traditional thermal methods. ccspublishing.org.cnntu.edu.sg The synthesis of substituted quinolines can be achieved through a photocatalytic aerobic oxidative dehydrogenative coupling/aromatization tandem reaction. acs.org

In a typical procedure, a mixture of an N-arylglycine ester, an olefin, a photocatalyst such as Ru(bpy)₃Cl₂·6H₂O, and a Lewis acid co-catalyst like Cu(OTf)₂ in a suitable solvent (e.g., acetonitrile) is irradiated with a blue LED light source under an air atmosphere. acs.org The reaction proceeds through the formation of radical intermediates, leading to the construction of two C-C bonds in a single step. ccspublishing.org.cn While a broad range of substituted quinolines can be synthesized, the specific synthesis of this compound would involve the selection of appropriate N-arylglycine and alkene precursors. For instance, the reaction of N-(phenyl)glycine esters with (2-fluorophenyl)-substituted alkenes could potentially yield the target compound.

Mechanistic studies suggest that the process begins with the photoexcitation of the ruthenium complex, which then engages in single-electron transfer processes to generate the necessary reactive species for the cyclization and subsequent aromatization to form the quinoline core. ccspublishing.org.cn The efficiency of these reactions can be influenced by the choice of photocatalyst, solvent, and any additives. acs.org

Table 1: Optimization of Visible-Light-Induced Synthesis of Quinolines

| Photocatalyst (mol%) | Additive (mol%) | Solvent | Atmosphere | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ru(bpy)₃(PF₆)₂ (1) | Cu(OTf)₂ (10) | CH₃CN | Air | 4 | 70 | acs.org |

| Ru(bpy)₃Cl₂·6H₂O (1) | Cu(OTf)₂ (10) | CH₃CN | Air | 4 | 75 | acs.org |

| fac-Ir(ppy)₃ (1) | Cu(OTf)₂ (10) | CH₃CN | Air | 10 | 56 | acs.org |

| Eosin Y (1) | Cu(OTf)₂ (10) | CH₃CN | Air | 12 | 25 | acs.org |

| Mn(L1H)(CO)₃Br (0.007) | KOH (1.5 equiv) | Toluene | Air | 48-72 | >30 examples | ntu.edu.sg |

This table summarizes general conditions for quinoline synthesis via photocatalysis; specific yields for this compound are not detailed in the sources.

Formic Acid Catalysis

Formic acid has been utilized as a versatile reagent in the synthesis of quinoline derivatives, serving multiple roles such as a catalyst, a reducing agent, or a carbon monoxide surrogate. nih.govmdpi.com One notable application is in the reductive cyclization of 2'-nitrochalcones to produce 2-aryl-4-quinolones. mdpi.com In this method, a mixture of formic acid and acetic anhydride (B1165640) acts as an in situ source of CO, facilitating the reaction without the need for high-pressure carbon monoxide gas. This approach is significantly more accessible and safer for laboratory-scale synthesis. mdpi.com The synthesis of a 2-(fluorophenyl)quinolin-4-one derivative has been reported with an 81% yield using this method. mdpi.com

Another key use of formic acid is as a hydrogen donor in the transfer hydrogenation of the quinoline nucleus. nih.gov This reaction is particularly useful for producing 1,2,3,4-tetrahydroquinolines from their aromatic quinoline precursors. Catalytic systems, often involving iridium or cobalt complexes, facilitate the transfer of hydrogen from formic acid to the quinoline. nih.gov For instance, various 2-aryl quinoline derivatives have been successfully reduced to the corresponding tetrahydroquinolines in good to excellent yields using an iridium catalyst in a water/methanol solvent system at room temperature. nih.gov The reaction conditions are generally mild, and the use of formic acid as a hydrogen source is an attractive feature. A study demonstrated the synthesis of 3-(4-Fluorophenyl)-2-phenyl-1,2,3,4-tetrahydroquinoline with a 94% yield. nih.gov

Furthermore, iron-catalyzed syntheses of 2-arylquinolines from 2-nitrobenzyl alcohols and ketones have been developed where formic acid acts as a redox moderator. researchgate.net

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound core is a versatile scaffold that can be further modified to create a diverse library of derivatives. These modifications are typically achieved through reactions that target either the quinoline ring system or the attached fluorophenyl group.

Nucleophilic Displacement of Halogen Atoms

Nucleophilic aromatic substitution (SₙAr) is a fundamental strategy for functionalizing quinoline rings that are substituted with halogen atoms. researchgate.net In this type of reaction, a nucleophile replaces a halogen atom (the leaving group) on the aromatic ring. universalclass.com The reactivity of the halogen towards displacement is influenced by its position on the quinoline ring and the electronic nature of the nucleophile. Generally, halogens at the C2 and C4 positions of the quinoline are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

While the fluorine atom on the phenyl ring of this compound is generally unreactive towards simple nucleophilic displacement due to the strong C-F bond, other halogen atoms introduced onto the quinoline backbone can serve as handles for derivatization. researchgate.net For example, a chlorine or bromine atom introduced at the C4 or C7 position of the this compound scaffold could be displaced by various nucleophiles such as amines, alkoxides, or thiolates to introduce new functional groups. smolecule.comevitachem.com

General Cross-Coupling Reactions for Fluorinated Quinolines

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of halogenated quinolines. researchgate.netuni-rostock.de These reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

For fluorinated quinolines, these cross-coupling reactions provide a means to introduce a wide variety of substituents. For instance, a 3-fluoroquinoline (B1210502) can be converted to a 3-phenylquinoline (B3031154) using a nickel-catalyzed cross-coupling reaction with phenylmagnesium bromide. researchgate.net Similarly, Suzuki coupling of a bromo-substituted 2-phenylquinoline with boronic acids can introduce new aryl or alkyl groups. smolecule.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Examples of Cross-Coupling Reactions on Halogenated Quinolines

| Coupling Reaction | Substrate | Reagent | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2,3,5-trichloro-6-iodopyridine | Arylboronic acid | Pd(OAc)₂/SPhos | Arylated pyridine | uni-rostock.de |

| Sonogashira | 4-Bromo-2,3,5-trichloro-6-iodopyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Alkynylated pyridine | uni-rostock.de |

| Nickel-catalyzed | 3-Fluoroquinoline | Phenylmagnesium bromide | Ni(dppe)Cl₂ | 3-Phenylquinoline | researchgate.net |

| Nickel-catalyzed | 6-Fluoro-2-methylquinoline | Phenylmagnesium bromide | Ni(dppe)Cl₂ | 6-Phenyl-2-methylquinoline | researchgate.net |

This table illustrates general cross-coupling strategies applicable to functionalizing halogenated quinoline scaffolds.

Organometallic Compound Based Synthesis

The functionalization of fluorinated quinolines can also be achieved through synthesis pathways involving organometallic intermediates. researchgate.net The reaction of polyfluorinated quinolines with organolithium or Grignard reagents can lead to the formation of new C-C bonds via nucleophilic substitution of a fluorine atom. researchgate.net For example, treatment of heptafluoroquinoline with phenyllithium (B1222949) results in the substitution of the fluorine atom at the C4 position. researchgate.net

Nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroquinolines have proven effective for creating C-C bonds. researchgate.net These reactions often proceed at room temperature in THF, utilizing ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). researchgate.net Similarly, organozinc reagents can be coupled with aryl fluorides under nickel catalysis, showing good functional group tolerance. researchgate.net These methods provide robust pathways to introduce aryl and other organic fragments onto the quinoline core. nih.gov

Regioselective Functionalization

Transition metal-catalyzed C-H activation has become a premier strategy for the regioselective functionalization of quinolines, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. mdpi.comnih.gov By using a directing group, often the quinoline nitrogen itself (or as an N-oxide), it is possible to selectively activate and functionalize a specific C-H bond. nih.govacs.org

For the quinoline scaffold, C-H functionalization can be directed to various positions, most commonly C2, C4, and C8. mdpi.com Palladium, rhodium, and iridium catalysts are frequently employed. mdpi.comnih.gov For instance, palladium-catalyzed C-H arylation at the C8 position of quinoline N-oxides with arylboronic acids has been reported. nih.govacs.org This allows for the synthesis of 8-arylquinolines, which are important structural motifs in bioactive compounds. acs.org The regioselectivity is controlled by the formation of a stable six-membered palladacycle intermediate involving the quinoline N-oxide oxygen. nih.gov

Similarly, rhodium catalysts can direct the alkylation of quinolines at the C2 position with alkenes. mdpi.com These C-H functionalization techniques provide powerful tools for the late-stage modification of the this compound scaffold, enabling the precise introduction of substituents to fine-tune its properties. nih.gov

Formation of Carboxamide Derivatives

The synthesis of carboxamide derivatives of this compound is a significant area of research, primarily achieved through the amidation of a corresponding quinoline carboxylic acid precursor. This process typically involves the activation of the carboxylic acid group, followed by a coupling reaction with a selected amine. The most common precursors are this compound-4-carboxylic acid or quinoline-2-carboxylic acids.

The general synthetic route begins with the formation of the quinoline carboxylic acid itself, often via methods like the Pfitzinger or Doebner reactions. imist.ma For instance, 2-phenylquinoline-4-carboxylic acid can be synthesized through the condensation of isatin (B1672199) and acetophenone in the presence of potassium hydroxide. sbmu.ac.ir

Once the carboxylic acid is obtained, it is converted into a more reactive intermediate to facilitate amide bond formation. A prevalent method is the conversion of the carboxylic acid to an acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂). sbmu.ac.irchula.ac.th The resulting acyl chloride is highly reactive and can then be coupled with a primary or secondary amine to yield the desired carboxamide derivative. sbmu.ac.ir

An alternative to using thionyl chloride involves employing coupling agents to facilitate the reaction between the carboxylic acid and the amine directly. Agents such as N,N'-carbonyldiimidazole (CDI) are used to activate the carboxylic acid for the subsequent nucleophilic attack by the amine. imist.ma

A study outlined the synthesis of a series of novel 2-phenyl-quinoline-4-carboxamide derivatives. sbmu.ac.ir The key intermediate, 2-phenylquinoline-4-carboxylic acid, was first synthesized and then refluxed with thionyl chloride. The resulting acid chloride was then treated with various substituted anilines in the presence of sodium hydride in a tetrahydrofuran (B95107) (THF) solvent to produce the final carboxamide compounds in good yields. sbmu.ac.ir While this study focused on a 2-phenylquinoline core, the methodology is directly applicable to the synthesis of this compound carboxamide derivatives. For example, N-(2-fluorophenyl)-2-phenylquinoline-4-carboxamide was synthesized, yielding a yellow solid with a melting point of 164-166 °C and a 71% yield. sbmu.ac.ir

Detailed findings from the synthesis of various quinoline-4-carboxamide derivatives are presented below, showcasing the versatility of this synthetic approach.

Interactive Table: Synthesis and Properties of Selected Quinoline-4-Carboxamide Derivatives

| Compound | Substituent (R) on Amine | Molecular Formula | Yield (%) | Melting Point (°C) | Source |

| N-(2-fluorophenyl)-2-phenylquinoline-4-carboxamide | 2-Fluorophenyl | C₂₂H₁₅FN₂O | 71 | 164-166 | sbmu.ac.ir |

| N-(4-fluorophenyl)-2-phenylquinoline-4-carboxamide | 4-Fluorophenyl | C₂₂H₁₅FN₂O | 72 | 194-196 | sbmu.ac.ir |

| 2-phenyl-N-(p-tolyl)quinoline-4-carboxamide | 4-Methylphenyl | C₂₃H₁₈N₂O | 78 | 188-190 | sbmu.ac.ir |

| N-(4-methoxyphenyl)-2-phenylquinoline-4-carboxamide | 4-Methoxyphenyl | C₂₃H₁₈N₂O₂ | 81 | 198-200 | sbmu.ac.ir |

| N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide | 4-Chlorophenyl | C₂₂H₁₅ClN₂O | 75 | 208-210 | sbmu.ac.ir |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is the cornerstone for elucidating the structure of 2-(2-Fluorophenyl)quinoline, with each technique offering unique insights into the molecular framework.

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR: The proton and carbon NMR spectra offer precise chemical shift and coupling constant data, allowing for the assignment of each hydrogen and carbon atom in the molecule. Data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the quinoline (B57606) and fluorophenyl ring systems. ucd.ie The presence of the fluorine atom induces characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms. ucd.ie

Interactive Table: ¹H and ¹³C NMR Spectral Data for this compound Click on the headers to sort the data.

| Technique | Atom | Chemical Shift (δ/ppm) | Multiplicity / Coupling Constant (J/Hz) | Reference |

| ¹H NMR | Aromatic H | 8.20 | d, J = 8.7 | ucd.ie |

| ¹H NMR | Aromatic H | 8.17 | d, J = 8.6 | ucd.ie |

| ¹H NMR | Aromatic H | 8.09 | td, J = 7.8, 1.8 | ucd.ie |

| ¹H NMR | Aromatic H | 7.88 | dd, J = 8.6, 1.5 | ucd.ie |

| ¹H NMR | Aromatic H | 7.80 | d, J = 8.6 | ucd.ie |

| ¹H NMR | Aromatic H | 7.74 | ddd, J = 8.4, 7.0, 1.5 | ucd.ie |

| ¹H NMR | Aromatic H | 7.58 | ddd, J = 8.1, 7.0, 1.1 | ucd.ie |

| ¹H NMR | Aromatic H | 7.46–7.38 | m | ucd.ie |

| ¹H NMR | Aromatic H | 7.30–7.22 | m | ucd.ie |

| ¹³C NMR | C | 162.7 | d, J = 251.4 | ucd.ie |

| ¹³C NMR | C | 154.0 | d, J = 2.5 | ucd.ie |

| ¹³C NMR | C | 148.1 | ucd.ie | |

| ¹³C NMR | C | 136.6 | ucd.ie | |

| ¹³C NMR | C | 131.5 | d, J = 8.6 | ucd.ie |

| ¹³C NMR | C | 130.9 | d, J = 4.8 | ucd.ie |

| ¹³C NMR | C | 129.8 | ucd.ie | |

| ¹³C NMR | C | 129.5 | ucd.ie | |

| ¹³C NMR | C | 128.9 | ucd.ie | |

| ¹³C NMR | C | 127.4 | ucd.ie | |

| ¹³C NMR | C | 127.3 | ucd.ie | |

| ¹³C NMR | C | 124.5 | d, J = 3.5 | ucd.ie |

| ¹³C NMR | C | 122.9 | d, J = 14.0 | ucd.ie |

| ¹³C NMR | C | 122.0 | ucd.ie | |

| ¹³C NMR | C | 116.3 | d, J = 22.3 | ucd.ie |

d: doublet, td: triplet of doublets, dd: doublet of doublets, ddd: doublet of doublet of doublets, m: multiplet

Attached Proton Test (APT) NMR: The Attached Proton Test (APT) is a valuable experiment for differentiating between carbon types. huji.ac.il In an APT spectrum of this compound, quaternary carbons (C) would produce negative signals, while methine (CH) carbons would show positive signals. This technique would be instrumental in confirming the assignments of the quaternary carbons and the numerous CH carbons within the two aromatic rings, complementing the standard ¹³C NMR data. huji.ac.il

H-H COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify proton-proton couplings within the molecule. ceitec.cz A H-H COSY spectrum would reveal cross-peaks connecting signals from adjacent protons on both the quinoline and the fluorophenyl rings. qorganica.es For example, correlations would be observed between the protons on the quinoline ring, establishing their connectivity, and similarly for the protons on the fluorophenyl substituent. This provides a definitive map of the hydrogen atom network, confirming the substitution pattern. ceitec.cz

FTIR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum provides clear evidence for the aromatic systems and the carbon-fluorine bond.

Interactive Table: Characteristic FTIR Absorption Bands for this compound Click on the headers to sort the data.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes | Reference |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Confirms the presence of aromatic C-H bonds. | beilstein-journals.org |

| Aromatic C=C and C=N Stretch | 1650-1500 | Medium to Strong | Multiple bands characteristic of the quinoline ring system. | mdpi.compsu.edu |

| C-F Stretch | 1250-1100 | Strong | A key indicator for the presence of the fluorine substituent. | psu.edu |

UV-Vis spectroscopy measures the electronic transitions within the molecule and provides information about its conjugated system. The spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the extensive conjugation of the quinoline and phenyl rings. niscpr.res.in

| Transition Type | Approximate λₘₐₓ (nm) | Solvent | Reference |

| π→π | 246 - 250 | Chloroform/Ethanol (B145695) | acs.org |

| π→π | 300 - 340 | Chloroform/Ethanol | acs.org |

These absorptions are characteristic of highly conjugated aromatic systems. niscpr.res.inrsc.org

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using electrospray ionization (ESI), this compound is typically observed as its protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.

Molecular Formula: C₁₅H₁₀FN

Calculated Monoisotopic Mass: 223.0797 g/mol

Expected [M+H]⁺ ion (HRMS): m/z 224.0875 rsc.org

Tandem mass spectrometry (LC-MS/MS) could be used to study the fragmentation patterns of the molecular ion, providing further structural confirmation.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

A key structural parameter that would be determined is the dihedral angle between the plane of the quinoline ring system and the plane of the 2-fluorophenyl ring. iucr.org This angle is influenced by the steric interaction of the ortho-fluorine atom. Analysis of the crystal packing would also reveal intermolecular interactions, such as π-stacking, which govern the solid-state architecture. While a specific crystal structure for this exact compound is not detailed in the provided sources, the technique remains the definitive standard for solid-state structural elucidation of such molecules. iucr.orgresearchgate.net

Elemental Analysis

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. The experimentally determined values must align closely (typically within ±0.4%) with the theoretically calculated percentages to confirm the compound's empirical formula and purity. rsc.orgbeilstein-journals.org

Interactive Table: Elemental Analysis Data for this compound (C₁₅H₁₀FN) Click on the headers to sort the data.

| Element | Symbol | Theoretical Percentage (%) | Reference |

| Carbon | C | 80.70 | rsc.orgbeilstein-journals.org |

| Hydrogen | H | 4.51 | rsc.orgbeilstein-journals.org |

| Nitrogen | N | 6.27 | rsc.orgbeilstein-journals.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT calculations are a cornerstone in the computational analysis of 2-(2-fluorophenyl)quinoline, offering a robust method to predict its molecular characteristics. The B3LYP functional combined with basis sets like 6-311G++(d,p) is commonly used for these calculations.

Optimization of Molecular Geometries

A representative table of selected optimized geometric parameters for a quinoline (B57606) derivative is shown below.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-F | 1.39 |

| C-N | 1.35 - 1.43 |

| C-O | 1.34 - 1.43 |

| N-O | 1.24 - 1.38 |

| Note: The data presented is for a related fluorophenyl-triazolyl-quinoline derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations. niscpr.res.in |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), provides insights into the molecule's chemical stability and reactivity. researchgate.netscirp.org A smaller energy gap generally suggests higher reactivity. researchgate.netmdpi.com

For quinoline derivatives, the HOMO is often located over the quinoline ring and the phenyl moiety, while the LUMO is similarly distributed, indicating the regions susceptible to electron donation and acceptance, respectively. sci-hub.se The HOMO-LUMO energy gap is a key parameter in understanding the charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org

| Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

| Note: This data is for the parent quinoline molecule and illustrates the typical values obtained from such calculations. scirp.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps in identifying the regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attacks, respectively. niscpr.res.inresearchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-deficient. niscpr.res.in For this compound, the MEP map would highlight the electronegative nitrogen atom of the quinoline ring and the fluorine atom as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about the interactions between filled and vacant orbitals within a molecule, which are indicative of intramolecular charge transfer and hyperconjugation. nih.govresearchgate.net This analysis quantifies the stabilization energy (E(2)) associated with these interactions. nih.gov For instance, in related structures, NBO analysis has been used to confirm the presence and strength of intramolecular hydrogen bonds by calculating the interaction energy between a lone pair donor orbital and an antibonding acceptor orbital. nih.gov The electron-withdrawing nature of the fluorine atom in this compound would significantly influence the charge distribution and intramolecular interactions, which can be elucidated through NBO analysis.

Reactivity Descriptors (Electrophilicity, Chemical Potential, Chemical Hardness)

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. acs.orgnih.gov These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. niscpr.res.in

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comniscpr.res.in

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their interaction with other chemical species. acs.org For quinoline derivatives, these parameters are crucial for predicting their biological activity. nih.govresearchgate.net

| Descriptor | Formula |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronically excited states. uzh.chrsc.org This is particularly important for understanding the photophysical properties of molecules, such as their absorption and fluorescence spectra. nih.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima observed in UV-Vis spectroscopy. nih.gov For this compound, TD-DFT would be instrumental in predicting its electronic transitions and understanding how the fluorine substitution affects its photophysical behavior. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its derivatives, particularly to understand their stability and interactions with biological macromolecules over time. researchgate.nettandfonline.com These simulations provide insights into the flexibility of the molecule and the conformational changes that can occur upon binding to a target, such as a protein receptor. tandfonline.com

For instance, all-atom MD simulations, often performed with software like GROMACS, can be used to assess the stability of a ligand-protein complex. tandfonline.com By generating topology files for the protein using force fields like Charmm36 and parameterizing the ligand, researchers can build and simulate the complex in a solvated environment. tandfonline.com The simulations can reveal whether a ligand remains stably bound within the active site of a protein or if it is displaced due to dynamic fluctuations. osti.gov Analysis of MD trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps in quantifying the structural stability of these complexes. nih.gov Such studies are vital for validating the results of initial docking poses and understanding the dynamic nature of the molecular recognition process. researchgate.netosti.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, especially molecular docking, are fundamental in predicting how this compound and its analogs interact with biological targets and in estimating their binding affinities. researchgate.netresearchgate.net These computational techniques screen libraries of compounds against protein targets to identify potential inhibitors. osti.gov The process involves predicting the preferred orientation of the molecule when bound to a receptor to form a stable complex. nih.gov

Docking studies have been performed on various quinoline derivatives to explore their binding modes with enzymes like Dihydrofolate Reductase (DHFR) and HIV Reverse Transcriptase. researchgate.netnih.gov The results of these studies are often expressed as a docking score in kcal/mol, which indicates the binding affinity. For example, derivatives of quinoline have shown promising docking scores against various protein targets. nih.gov

The analysis of docked complexes reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. tandfonline.comresearchgate.net For instance, a derivative, 6-bromo-4-(3-chloropropoxy)-2-(4-fluorophenyl)quinoline, was found to form hydrogen bonds with key residues in the EGFR kinase domain. tandfonline.com Similarly, N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine was identified as a potent inhibitor of M. tuberculosis through studies that included molecular docking to understand its binding at the active site of target enzymes. researchgate.net The binding energy (ΔG bind) can also be calculated to provide a more quantitative measure of the interaction strength. nih.gov

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (ΔG bind) (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | -7.24 | -38.24 | Not specified |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-B | -8.37 | -35.02 | Not specified |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | MAO-A | Not specified | -35.80 | Not specified |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | MAO-B | Not specified | -33.49 | Not specified |

| Quinoline-pyrimidine derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | Not specified | Not specified |

| Quinoline-dihydropyrazole derivative (Compound 14) | HIV Reverse Transcriptase | -9.34 | Not specified | TYR 188, TRP 229 |

Intermolecular Interaction Analysis (Crystal Packing and Non-Covalent Interactions)

The analysis of intermolecular interactions is key to understanding the solid-state properties and crystal packing of this compound. These non-covalent interactions dictate the supramolecular architecture of the compound.

The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. nih.govresearchgate.net For instance, in the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, Hirshfeld analysis showed that the packing is primarily governed by H···H and H···F contacts. tandfonline.comurfu.ru These plots delineate the percentage contribution of each contact type, such as H···H, C···H, F···H, and O···H, providing a detailed picture of the forces stabilizing the crystal structure. iucr.orgnih.gov This technique is instrumental in comparing the packing of different polymorphs or related structures, showing how subtle chemical modifications, like the introduction of a fluorine atom, can alter the entire crystal assembly. scirp.orgresearchgate.net

| Compound/Derivative | Interaction Type | Contribution (%) |

|---|---|---|

| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | H···H | 38.7 |

| C···H/H···C | 24.3 | |

| Br···H/H···Br | 14.9 | |

| F···H/H···F | 9.6 | |

| 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | H···H | Mainly dictated by H···H and H···F contacts |

| H···F | ||

| H···N, C···C, F···F | ||

| tert-butyl 4-([1,1′-biphenyl]-4-yl) ... hexahydroquinoline derivative | H···H | ~70 |

| C···H/H···C | ~20.5 | |

| O···H/H···O | ~8.5 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. amercrystalassn.org This theory can be applied to characterize and quantify the strength of non-covalent interactions, including hydrogen bonds and halogen bonds, which are crucial in the crystal packing of molecules like this compound. researchgate.netnih.gov

QTAIM analysis involves locating bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and nature. amercrystalassn.org This approach has been used to study intermolecular contacts in various molecular crystals, confirming the role of weak interactions, such as C–H···F and even H···H bonding, in stabilizing the crystal structure. researchgate.net While direct QTAIM studies on this compound are not extensively reported, the methodology is well-established for providing deep insights into the intermolecular forces in related fluorinated organic compounds. rsc.orgarxiv.org

Hydrogen bonds and π-π stacking are pivotal non-covalent interactions that influence the structure and function of quinoline derivatives. nih.gov The presence of a nitrogen atom in the quinoline ring and the fluorine atom in the phenyl ring allows for the formation of various hydrogen bonds (e.g., C–H···N, C–H···F). tandfonline.comontosight.ai These interactions are frequently observed in the crystal structures of related compounds, contributing significantly to their stability. tandfonline.com

Pi-stacking interactions occur between the aromatic quinoline and phenyl rings. rsc.org These interactions are fundamental to the self-assembly of aromatic molecules in the solid state and play a role in the binding of these molecules to biological targets like enzymes and DNA. ontosight.ainih.gov The electron-withdrawing nature of the fluorine atom can modulate the electron density of the phenyl ring, thereby influencing the strength and geometry of the π-π stacking. rsc.org Spectroscopic and computational studies on similar systems have shown that hydrogen bonding can, in turn, affect the strength of π-π stacking by altering the π-electron density of the aromatic rings. nih.govrsc.org

Nonlinear Optical (NLO) Properties and Related Calculations

The investigation of nonlinear optical (NLO) properties of organic molecules like this compound is an area of significant research interest due to their potential in optoelectronic applications. researchgate.net The NLO response of a molecule is governed by its ability to alter its charge distribution in the presence of a strong electric field, a phenomenon quantified by polarizability (α) and hyperpolarizability (β). nih.gov

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are used to calculate these properties. mdpi.com The NLO response in organic molecules is often enhanced by creating a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT). researchgate.netnih.gov In this compound, the quinoline ring can act as an acceptor or part of the π-conjugated system, while the fluorophenyl group can modulate the electronic properties. nih.gov

Theoretical studies on related quinoline-carbazole systems have shown that structural modifications, such as changing the donor or acceptor strength or extending the π-conjugation, can significantly enhance the first hyperpolarizability (β). nih.govmdpi.com Calculations of frontier molecular orbitals (HOMO-LUMO gap), natural bond orbitals (NBO), and absorption spectra provide supporting evidence for the NLO capabilities of these compounds. mdpi.comscilit.com

| Compound/Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|---|

| Quinoline-Carbazole (Q3) | B3LYP/6-311G(d,p) | -5.593 | Not specified | Not specified | Not specified |

| Quinoline-Carbazole (Q4) | B3LYP/6-311G(d,p) | -5.546 | Not specified | Not specified | Not specified |

| Quinoline-Carbazole (Q5) | B3LYP/6-311G(d,p) | -5.540 | Not specified | Not specified | Not specified |

| (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) | M06/6-311G(d,p) | Not specified | Not specified | Not specified | Not specified |

Polarizability and Hyperpolarizability

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. Hyperpolarizability (β and γ) are higher-order terms that become significant in strong electric fields, such as those from intense laser light, and are responsible for nonlinear optical (NLO) phenomena.

The components of the polarizability tensor (αxx, αyy, αzz, αxy, αxz, αyz) and the average polarizability (α_iso) can be calculated using computational methods. Similarly, the first hyperpolarizability (β) and second hyperpolarizability (γ) tensors, which are crucial for predicting NLO activity, are also determined through theoretical calculations.

Similar to the electric dipole moment, specific computational data for the polarizability and hyperpolarizability of this compound are not found in the current body of scientific literature. Research on related, but structurally distinct, quinoline derivatives has been conducted, highlighting the use of DFT for these calculations. For example, studies on various substituted quinolines have reported their polarizability and hyperpolarizability values, but these are not transferable to this compound due to the significant influence of molecular structure on these properties.

A comprehensive theoretical investigation would be required to determine the polarizability and hyperpolarizability of this compound. This would involve frequency-dependent calculations to understand the compound's response to oscillating electric fields.

Table of Polarizability and Hyperpolarizability Data

| Property | Calculated Value (a.u.) |

| Polarizability | |

| αxx | Data not available |

| αyy | Data not available |

| αzz | Data not available |

| α_iso | Data not available |

| First Hyperpolarizability | |

| βxxx | Data not available |

| βxyy | Data not available |

| βxzz | Data not available |

| βyyy | Data not available |

| βyzz | Data not available |

| βzzz | Data not available |

| β_total | Data not available |

| Second Hyperpolarizability | |

| γ_total | Data not available |

Applications in Materials Science and Photophysics

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. Quinoline (B57606) derivatives, in general, are known to possess semiconductor properties, making them suitable for use in various organic electronic components.

Organic Light-Emitting Diodes (OLEDs)

Quinoline-based compounds are well-regarded for their potential in organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiency and thermal stability. researchgate.net The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic example of a highly successful electron-transporting and emitting material in OLEDs. researchgate.netdergipark.org.tr While specific device performance data for 2-(2-fluorophenyl)quinoline in OLEDs is not extensively documented in publicly available research, the introduction of fluorine atoms into organic emitters is a known strategy to enhance device efficiency and stability. For instance, quinoline-based thermally activated delayed fluorescence (TADF) emitters have been developed for efficient non-doped OLEDs, achieving high external quantum efficiencies. rsc.org The fluorine substituent in this compound could potentially enhance electron injection and transport properties, and influence the emission color and efficiency of OLED devices. Further research into the fabrication and characterization of OLEDs incorporating this specific compound would be necessary to fully elucidate its performance.

Semiconductors

Quinoline and its derivatives are recognized as π-conjugated semiconductor materials with high thermal stability and photoluminescence quantum yield. iphy.ac.cn These properties make them suitable for applications in various optoelectronic devices. The electrical and dielectric properties of thin films of quinoline derivatives are influenced by the types of substituent groups attached to the quinoline ring. iphy.ac.cn For instance, quinoline derivatives can behave as p-type semiconductors. scielo.br While comprehensive studies on the semiconductor characteristics of this compound thin films are limited, it is anticipated that the fluorophenyl group would modulate the material's charge transport properties. The high electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which can be beneficial for charge injection and transport in certain device architectures. Characterization of thin films of this compound would be required to determine key semiconductor parameters such as charge carrier mobility and conductivity.

Organic Solar Cells

Dyes and Polymers

The structural versatility of the quinoline scaffold allows for its incorporation into a wide range of dyes and polymers, enabling the development of materials with tailored optical and electronic properties. The synthesis of polymers containing quinoline moieties can be achieved through various polymerization techniques. nih.govresearchgate.net

The Friedlander reaction is a classical and efficient method for the synthesis of quinoline and its derivatives, which can then be functionalized and polymerized. nih.gov For instance, polymers containing quinoline units can be synthesized for various applications, including as catalysts or in materials with specific biological activities. researchgate.net While the direct polymerization of this compound or its use as a dye has not been extensively reported, the synthesis of coordination polymers using quinoline-derived ligands has been demonstrated, resulting in materials with interesting photoluminescent properties. mdpi.com The presence of the 2-fluorophenyl group could be leveraged to create polymers with unique solid-state packing and photophysical behavior.

Photophysical Properties and Fluorescence Studies

The photophysical properties of quinoline derivatives, such as their absorption and emission characteristics, are central to their application in optoelectronic devices and as fluorescent probes. These properties are highly sensitive to the nature and position of substituents on the quinoline ring.

Absorption and Emission Spectroscopy